2,3,4'-Trichlorobiphenyl

Descripción general

Descripción

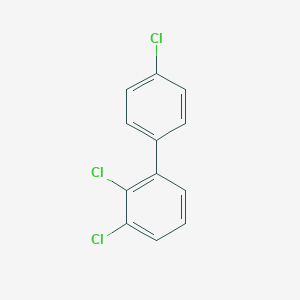

2,3,4’-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with three chlorine atoms attached at the 2, 3, and 4’ positions. PCBs are a group of synthetic organic chemicals that were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s due to their environmental persistence and potential health hazards .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4’-Trichlorobiphenyl typically involves the palladium-catalyzed cross-coupling reaction of 4-chlorobenzene boronic acid with 2,3-dichlorobromobenzene . This method provides a high yield of the desired product under controlled conditions.

Industrial Production Methods

Industrial production methods for PCBs, including 2,3,4’-Trichlorobiphenyl, often involve the chlorination of biphenyl in the presence of a catalyst. The degree of chlorination and the specific positions of chlorine atoms can be controlled by adjusting the reaction conditions, such as temperature and chlorine concentration .

Análisis De Reacciones Químicas

Types of Reactions

2,3,4’-Trichlorobiphenyl undergoes various chemical reactions, including:

Substitution: Halogen exchange reactions where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals (OH) in the presence of oxygen (O2) under atmospheric conditions.

Reduction: Palladium nanoparticles on carbon nanotubes in methanol/water solution.

Substitution: Various halogenating agents and catalysts under controlled laboratory conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Historical Industrial Applications

PCBs were initially developed for their chemical stability and insulating properties. The primary applications of 2,3,4'-trichlorobiphenyl included:

- Electrical Equipment : Used as an insulating fluid in transformers and capacitors due to its high dielectric strength.

- Hydraulic Fluids : Employed in hydraulic systems where high thermal stability was required.

- Plasticizers : Incorporated into plastics to enhance flexibility and durability.

- Adhesives and Sealants : Utilized in various adhesive formulations to improve performance.

These applications contributed to the widespread distribution of PCBs in the environment, leading to significant contamination issues.

Environmental Persistence and Toxicity

The environmental persistence of PCBs, including this compound, is a major concern. These compounds resist degradation and can bioaccumulate in the food chain. Key findings include:

- Bioaccumulation : Studies have shown that PCBs can accumulate in the tissues of living organisms, leading to higher concentrations at higher trophic levels.

- Toxicological Effects : Research indicates that exposure to this compound can lead to neurodevelopmental impairments. For instance, animal studies have demonstrated that this compound can disrupt long-term potentiation (LTP), a process critical for learning and memory .

Case Studies and Research Findings

Numerous studies have examined the effects of this compound on health and the environment. Notable case studies include:

- Neurotoxic Effects : A study conducted by researchers at the University at Albany-SUNY showed that exposure to PCB congeners, including this compound, significantly impaired LTP in brain slices from control animals. This suggests potential neurotoxic effects that may contribute to cognitive deficits observed in humans exposed prenatally .

- Epidemiological Studies : Epidemiological research has linked PCB exposure with adverse health outcomes such as developmental delays in children. For example, a cohort study assessed the relationship between PCB exposure and psychomotor development in children .

Regulatory Context

Due to their harmful effects on human health and the environment, PCBs were banned under various regulations globally:

- In the United States, the Toxic Substances Control Act (TSCA) initiated regulations against PCBs in 1979.

- The Stockholm Convention on Persistent Organic Pollutants also includes measures aimed at eliminating or reducing PCB emissions.

Summary of Applications and Impacts

| Application | Description | Environmental Impact |

|---|---|---|

| Electrical Equipment | Insulating fluid for transformers and capacitors | High potential for environmental release |

| Hydraulic Fluids | Used in hydraulic systems | Contamination of water sources |

| Plasticizers | Enhanced flexibility in plastics | Bioaccumulation in wildlife |

| Adhesives | Improved performance in various formulations | Long-term ecological impacts |

Mecanismo De Acción

The mechanism of action of 2,3,4’-Trichlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR), which leads to the disruption of cellular functions by altering gene transcription. This includes the induction of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family . Additionally, it can undergo atmospheric oxidation initiated by hydroxyl radicals, forming various degradation products .

Comparación Con Compuestos Similares

2,3,4’-Trichlorobiphenyl is one of many polychlorinated biphenyls (PCBs). Similar compounds include:

2,3’,4’-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions.

2,4,4’-Trichlorobiphenyl: A trichlorinated biphenyl with chlorine atoms at the 2, 4, and 4’ positions.

2,3,3’-Trichlorobiphenyl: A trichlorinated biphenyl with chlorine atoms at the 2, 3, and 3’ positions.

The uniqueness of 2,3,4’-Trichlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

Actividad Biológica

2,3,4'-Trichlorobiphenyl (PCB 28) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential toxicological effects. This article explores the biological activity of PCB 28, focusing on its hormonal activities, metabolic pathways, and implications for human health and environmental safety.

Chemical Structure and Properties

PCB 28 is characterized by three chlorine atoms attached to the biphenyl structure. The specific arrangement of these chlorine substituents influences its biological activity and environmental behavior.

Hormonal Activity

Estrogenic Activity

Research indicates that PCB 28 exhibits moderate estrogenic activity. A study found that hydroxylated metabolites of PCB 28, particularly this compound-4-ol, showed estrogenic effects in yeast two-hybrid assays. However, this activity was significantly reduced when exposed to metabolic activation by rat liver S9 preparations, suggesting that metabolism can alter its hormonal effects .

Thyroid Hormone Activity

In addition to estrogenicity, PCB 28 has been shown to interact with thyroid hormone pathways. A comparative study highlighted that certain hydroxylated derivatives of PCBs exhibit varying degrees of thyroid hormone activity. Specifically, some metabolites demonstrated up to 5% of the activity of thyroxine (T4), indicating potential disruption of thyroid function .

Metabolism and Degradation

Microbial Metabolism

The metabolism of PCB 28 has been extensively studied using microbial models. Biphenyl dioxygenase (Bph Dox) from Pseudomonas pseudoalcaligenes has been shown to effectively degrade PCB 28 through dioxygenation processes. Mutants of Bph Dox exhibited altered substrate specificity and enhanced degradation capabilities for various chlorinated biphenyls . This microbial degradation pathway is crucial for bioremediation efforts aimed at reducing PCB contamination in the environment.

Human Metabolism

Recent studies involving recombinant human cytochrome P450 enzymes have demonstrated that PCB 28 undergoes partial dechlorination and hydroxylation in human systems. For instance, transgenic HEK293 cells expressing CYP1A2 were used to analyze the metabolic products of PCB 28, revealing several monohydroxylated metabolites . This finding underscores the potential for human exposure to toxic metabolites derived from PCB 28.

Toxicological Implications

Case Studies and Health Effects

- Animal Studies : Research involving rodent models has shown that exposure to PCB 28 can lead to liver toxicity and alterations in reproductive health. For instance, studies have reported increased incidences of preneoplastic lesions in the liver following exposure to PCBs .

- Human Health Risks : While direct evidence in humans is limited, epidemiological studies suggest associations between PCB exposure and adverse health outcomes such as immune dysfunction and endocrine disruption. The presence of hydroxylated metabolites may contribute to these effects by mimicking or disrupting normal hormonal signaling pathways .

Summary Table: Biological Activity of PCB 28

Propiedades

IUPAC Name |

1,2-dichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHWQAHZKUPENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7091549 | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-85-8 | |

| Record name | 2,3,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7091549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GT5EC8H71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.